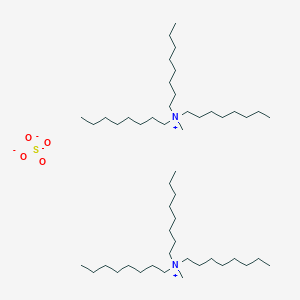
3-Methylpyridine--hydrogen bromide (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylpyridine–hydrogen bromide (1/1) is a chemical compound that consists of 3-methylpyridine and hydrogen bromide in a 1:1 ratioIt is an important intermediate in various chemical reactions and has applications in the pharmaceutical and agricultural industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylpyridine–hydrogen bromide typically involves the reaction of 3-methylpyridine with hydrogen bromide. One common method is the bromination of 3,5-dimethylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction yields 3-(bromomethyl)-5-methylpyridine, which can then be treated with hydrogen bromide to form 3-methylpyridine hydrobromide .
Industrial Production Methods
For large-scale industrial production, a more efficient and environmentally friendly method involves the use of 5-methylnicotinic acid as the starting material. The process includes esterification with methanol in the presence of thionyl chloride, followed by reduction with sodium borohydride to obtain (5-methylpyridin-3-yl)methanol. This intermediate is then treated with hydrogen bromide in xylene to produce 3-methylpyridine hydrobromide .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylpyridine–hydrogen bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The methyl group in 3-methylpyridine can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form different hydrogenated derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Borohydride: Used for reduction reactions.
Hydrogen Bromide: Used for the formation of hydrobromide salts.
Major Products
3-(Bromomethyl)-5-methylpyridine: An intermediate in the synthesis of 3-methylpyridine hydrobromide.
Various Derivatives: Formed through substitution, oxidation, and reduction reactions.
Applications De Recherche Scientifique
3-Methylpyridine–hydrogen bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-methylpyridine–hydrogen bromide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different chemical reactions, depending on the reaction conditions. It can also interact with enzymes and receptors in biological systems, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Picoline: Another name for 3-methylpyridine, which is a positional isomer of methylpyridine.
4-Methylpyridine: A positional isomer with the methyl group attached at the 4-position of the pyridine ring.
2-Methylpyridine: A positional isomer with the methyl group attached at the 2-position of the pyridine ring.
Uniqueness
3-Methylpyridine–hydrogen bromide is unique due to its specific chemical structure and reactivity. The presence of the bromine atom allows for various substitution reactions, making it a valuable intermediate in organic synthesis. Its applications in pharmaceuticals and agrochemicals further highlight its importance in scientific research and industry .
Propriétés
| 75190-96-4 | |
Formule moléculaire |
C6H8BrN |
Poids moléculaire |
174.04 g/mol |
Nom IUPAC |
3-methylpyridine;hydrobromide |
InChI |
InChI=1S/C6H7N.BrH/c1-6-3-2-4-7-5-6;/h2-5H,1H3;1H |
Clé InChI |
SAQQWUTWJKAABW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CC=C1.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14450047.png)
![2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14450055.png)
